molecular formula C19H20BrClN2O B2912064 3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide CAS No. 1101751-91-0

3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide

Cat. No.: B2912064
CAS No.: 1101751-91-0
M. Wt: 407.74
InChI Key: QJWZMUBHZLTRFS-UHFFFAOYSA-M
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Description

3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a brominated salt of a hexahydroimidazo[1,2-a]pyridine derivative. Its structure features a bicyclic imidazo[1,2-a]pyridine core with a partially hydrogenated pyridine ring, a 4-chlorophenyl group at position 3, a phenyl group at position 1, and a hydroxyl group at position 3. The bromide counterion enhances solubility and stability, making it suitable for pharmaceutical applications .

This compound belongs to a class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities, including α-glucosidase inhibition, constitutive androstane receptor (CAR) agonism, and antimicrobial properties . The presence of the 4-chlorophenyl group likely enhances lipophilicity and receptor-binding affinity, while the hydroxyl group may contribute to hydrogen-bonding interactions in biological systems .

Properties

IUPAC Name

3-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN2O.BrH/c20-16-11-9-15(10-12-16)19(23)14-21(17-6-2-1-3-7-17)18-8-4-5-13-22(18)19;/h1-3,6-7,9-12,23H,4-5,8,13-14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWZMUBHZLTRFS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2=C(C1)N(CC2(C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C17H16ClN2O
  • Molecular Weight: 356.68 g/mol
  • InChIKey: LSMOHPOYVCGBMG-RCCKNPSSSA-N

Antimicrobial Activity

Research has indicated that derivatives of chlorophenyl compounds exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that compounds similar to 3-(4-Chlorophenyl)-3-hydroxy derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
  • The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Antitumor Activity

The hexahydroimidazo structure has been associated with antitumor effects:

  • In vitro studies have shown that imidazo derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .
  • Specific IC50 values for related compounds have been reported as low as 2.14 µM for urease inhibitors, suggesting strong potential for anticancer applications .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, with significant findings indicating competitive inhibition mechanisms .
  • The binding affinity to bovine serum albumin (BSA) suggests good bioavailability and potential therapeutic efficacy .

The biological activity of 3-(4-Chlorophenyl)-3-hydroxy derivatives can be attributed to:

  • Mitochondrial Inhibition: Similar compounds have been shown to inhibit mitochondrial respiratory chains in pathogens like Plasmodium falciparum, leading to reduced energy production and cell death .
  • Reactive Oxygen Species (ROS) Generation: The structure may facilitate the production of ROS, leading to oxidative stress in target cells .
  • Protein Binding Affinity: The interaction with serum proteins enhances the stability and distribution of the compound within biological systems .

Case Studies

StudyFindings
Antibacterial Activity Demonstrated moderate to strong activity against various bacterial strains with specific IC50 values indicating effective inhibition.
Antitumor Effects Induced apoptosis in multiple cancer cell lines; effective at low concentrations demonstrating potential for targeted therapy.
Enzyme Inhibition Strong AChE inhibition with implications for neuroprotective therapies; urease inhibition suggests applications in treating gastrointestinal disorders.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Pharmacological Activity Reference
Target Compound C₂₀H₂₁BrClN₂O 4-Cl-Ph, Ph, OH 421.8 Not explicitly reported
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-... bromide C₂₁H₂₄BrFN₂O₂ 4-F-Ph, 4-MeO-Ph, OH 435.3 Not reported
1-(4-Ethoxyphenyl)-3-hydroxy-3-phenyl-... bromide C₂₁H₂₃BrN₂O₂ 4-EtO-Ph, Ph, OH 423.3 Not reported
3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-... bromide C₂₀H₂₂BrClN₂O 4-Cl-Ph, m-tolyl, OH 421.8 Not reported
3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-... bromide C₂₁H₂₀BrCl₃N₂ 4-Cl-Ph, 2,4-diCl-Bn 486.7 Not reported
3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol C₁₃H₉ClN₂O 4-Cl-Ph, OH 244.7 α-Glucosidase inhibition (IC₅₀ = 12.3 µM)

Key Observations :

Substituent Effects: The 4-chlorophenyl group is common in analogs with α-glucosidase inhibitory activity (e.g., IC₅₀ = 12.3 µM for 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol) . Fluorophenyl and methoxyphenyl substituents (as in ) may alter electronic properties and bioavailability but lack reported activity data.

Pharmacological Activities
  • α-Glucosidase Inhibition: The non-hydrogenated analog 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol exhibits significant α-glucosidase inhibition (IC₅₀ = 12.3 µM), suggesting that the hydroxyl and 4-chlorophenyl groups are critical for enzyme interaction . The target compound’s hydrogenated core may reduce this activity due to conformational changes.
  • CAR Agonism : Imidazo[1,2-a]pyridines with triazole and carbamoylbenzyl groups (e.g., compound 39HCl in ) show potent CAR agonism (EC₅₀ = 0.8 µM), but the target compound lacks these functional groups, indicating divergent therapeutic applications.

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